molecular formula C8H9NaO3S B113401 Sodium xylenesulfonate CAS No. 1300-72-7

Sodium xylenesulfonate

Cat. No.: B113401
CAS No.: 1300-72-7
M. Wt: 208.21 g/mol
InChI Key: AUIXNZFZSGLHKP-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Sodium xylenesulfonate, also known as Sodium Xylene Sulfonate or simply Xylenesulfonate, is a synthetic, water-soluble compound often used in cosmetic formulations . Its primary targets are the molecules of water and oil in these formulations . It plays a crucial role in increasing the solubility of other ingredients, particularly in water-based formulations .

Mode of Action

As a surfactant, this compound helps to lower the surface tension between water and oil, making it easier for the product to spread evenly and cleanse more effectively . As a hydrotrope, it plays a role in increasing the solubility of other ingredients, particularly in water-based formulations . This increased solubility can enhance the effectiveness of other ingredients in the formulation.

Biochemical Pathways

Its primary function as a surfactant and hydrotrope suggests that it primarily affects the solubility and distribution of other ingredients in a formulation . By increasing the solubility of these ingredients, this compound can enhance their bioavailability and effectiveness.

Pharmacokinetics

By increasing their solubility, this compound can enhance the absorption and distribution of these ingredients, potentially improving their bioavailability .

Result of Action

The primary result of this compound’s action is an increase in the solubility of other ingredients in a formulation . This can enhance the effectiveness of these ingredients, allowing them to be more evenly distributed and more readily absorbed. In the context of cosmetic products, this can result in more effective cleansing and improved product performance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it can raise the cloud point of the solution, allowing clear liquids to be obtained at higher temperatures . This suggests that temperature can influence the compound’s action, efficacy, and stability . , indicating that it can maintain its effectiveness in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium xylenesulfonate is typically synthesized through a sulfonation reaction involving xylene and sulfur trioxide. This reaction is carried out in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce this compound .

Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfonation. The process generally includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium xylenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce hydroxyl-substituted benzenesulfonates .

Comparison with Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium cumenesulfonate
  • Sodium dodecylbenzenesulfonate

Comparison: Sodium xylenesulfonate is unique among these compounds due to its specific structure, which includes two methyl groups attached to the benzene ring. This structure provides distinct solubilizing properties, making it particularly effective as a hydrotrope and surfactant in various formulations . Compared to sodium benzenesulfonate and sodium toluenesulfonate, this compound offers better solubility and stability in aqueous solutions .

Properties

CAS No.

1300-72-7

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;2,3-dimethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1

InChI Key

AUIXNZFZSGLHKP-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+]

boiling_point

157 °C

melting_point

27 °C

618-01-9
1300-72-7

physical_description

Liquid

solubility

Solubility in water, g/100ml at 20 °C: 40

Synonyms

Dimethylbenzenesulfonic Acid Sodium Salt;  Conco SXS;  Cyclophil SXS 30;  Eltesol SX 30;  Eltesol SX 93;  FAC 2;  Kemmat SN 18;  Naxonate;  Naxonate 4L;  Naxonate G;  Naxonate SX;  Richonate SXS;  SXS 40;  Sodium Dimethylbenzenesulfonate;  Sodium Xylenesulfate;  So

vapor_density

Relative vapor density (air = 1): 6.45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium xylenesulfonate
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